molecular formula C10H10N4O2S B564385 N-Acetyl sulfadiazine-13C6 CAS No. 1189426-16-1

N-Acetyl sulfadiazine-13C6

Cat. No.: B564385
CAS No.: 1189426-16-1
M. Wt: 256.24 g/mol
InChI Key: SEEPANYCNGTZFQ-AHBHZWPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

Sulfadiazine-13C6 possesses the molecular formula C₄¹³C₆H₁₀N₄O₂S, representing a molecular weight of 256.23 grams per mole. The compound bears the Chemical Abstracts Service registry number 1189426-16-1 and maintains the core sulfonamide structure characteristic of this therapeutic class. The systematic International Union of Pure and Applied Chemistry name for this compound is N-pyrimidin-2-yl(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-sulfonamide, which precisely describes the isotopic substitution pattern.

The structural architecture of Sulfadiazine-13C6 consists of a benzene ring system where all six carbon atoms have been replaced with carbon-13 isotopes, connected to a sulfonamide functional group that bridges to a pyrimidine heterocycle. This specific labeling pattern creates a distinct mass spectrometric signature while preserving the essential chemical and biological properties of the parent compound. The incorporation of carbon-13 isotopes results in a mass shift of six atomic mass units compared to the unlabeled sulfadiazine, enabling precise differentiation during analytical procedures.

Table 1: Key Physicochemical Properties of Sulfadiazine-13C6

Property Value Reference
Molecular Formula C₄¹³C₆H₁₀N₄O₂S
Molecular Weight 256.23 g/mol
CAS Number 1189426-16-1
Purity (High Performance Liquid Chromatography) >95%
Unlabeled CAS Number 68-35-9

The three-dimensional conformational characteristics of Sulfadiazine-13C6 mirror those of unlabeled sulfadiazine, maintaining the planar aromatic systems and the tetrahedral geometry around the sulfur atom. The isotopic substitution does not significantly alter the electronic distribution or chemical reactivity, ensuring that the labeled compound serves as an ideal internal standard for analytical applications.

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling with carbon-13 has revolutionized pharmaceutical research by providing researchers with powerful tools for metabolic studies, pharmacokinetic analysis, and environmental monitoring. The incorporation of stable isotopes like carbon-13 into pharmaceutical compounds enables scientists to distinguish between endogenously produced metabolites and those derived from administered drugs, a capability that was previously unattainable with conventional analytical methods.

The application of Sulfadiazine-13C6 as an internal standard represents a significant advancement in quantitative mass spectrometry. Internal standards are chemical substances added at consistent concentrations to all samples throughout analytical procedures, allowing for the correction of systematic and random errors that can occur during sample preparation and instrument analysis. The use of isotopically labeled internal standards like Sulfadiazine-13C6 provides superior analytical performance compared to structurally different internal standards because the labeled compound behaves nearly identically to the target analyte throughout the analytical process.

Recent methodological developments have demonstrated the exceptional utility of stable isotope labeling in drug metabolism studies. These techniques have proven particularly valuable for understanding the absorption, distribution, metabolism, excretion, and toxicology profiles of pharmaceutical compounds, collectively known as ADMET studies. The carbon-13 labeling allows researchers to track the metabolic fate of sulfadiazine with unprecedented precision, enabling the identification and quantification of metabolic products that might otherwise be difficult to distinguish from endogenous compounds.

Table 2: Applications of Carbon-13 Labeling in Pharmaceutical Research

Application Area Specific Uses Advantages
Quantitative Mass Spectrometry Internal standard for sulfadiazine quantification Eliminates matrix effects and improves precision
Metabolic Studies Tracking metabolic pathways and products Distinguishes drug-derived from endogenous metabolites
Environmental Analysis Monitoring antibiotic residues in water and soil Enhanced detection limits and specificity
Pharmacokinetic Research Bioavailability and disposition studies Precise measurement of drug concentrations

The development of stable isotope coded tags has further expanded the applications of compounds like Sulfadiazine-13C6 in comparative drug metabolomics studies. These approaches enable relative quantification of metabolites in biological fluids, providing insights into drug metabolism that were previously difficult to obtain. The isotopic labeling techniques have proven particularly valuable in environmental studies, where they help researchers understand the fate and transformation of pharmaceutical compounds in complex ecological systems.

Historical Development and Evolution of 13C-Labeled Sulfonamides

The historical development of carbon-13 labeled sulfonamides represents a convergence of two significant scientific achievements: the discovery and development of sulfonamide antibiotics and the advancement of stable isotope labeling techniques. The sulfonamide class of antibiotics emerged in the 1930s with the discovery of Prontosil, marking the beginning of the modern chemotherapy era. This revolutionary period saw the rapid development of sulfanilamide and numerous sulfonamide derivatives, fundamentally transforming the treatment of infectious diseases.

The original sulfadiazine compound was developed as part of the extensive sulfonamide research program that followed the initial success of sulfanilamide. By 1937, sulfapyridine had demonstrated superior therapeutic properties compared to sulfanilamide, leading to an explosive growth in sulfonamide research and development. The period from 1938 onwards witnessed the introduction of many sulfonamide compounds, with patent numbers reaching 1,300 by 1940 and expanding to 6,500 by 1951. During the peak of sulfonamide production in 1943, the United States alone produced 4,500 tons of these compounds, treating millions of patients.

The evolution towards isotopically labeled sulfonamides emerged decades later as analytical chemistry advanced and the need for more precise pharmaceutical analysis became apparent. The development of carbon-13 labeling techniques required significant advances in synthetic chemistry and isotope production technology. Early methods for incorporating carbon-13 into organic molecules were expensive and technically challenging, limiting their widespread application.

Table 3: Historical Timeline of Sulfonamide and Isotopic Labeling Development

Year/Period Development Significance
1932-1935 Discovery of Prontosil and sulfanilamide Foundation of modern chemotherapy
1937 Development of sulfapyridine First improved sulfonamide derivative
1938-1951 Rapid expansion of sulfonamide research 6,500 patents filed, broad therapeutic applications
1943 Peak sulfonamide production 4,500 tons produced in United States alone
1970s-1980s Development of stable isotope labeling Enhanced analytical capabilities
2000s-Present Synthesis of carbon-13 labeled sulfonamides Precision analytical tools for research

The synthesis of carbon-13 labeled sulfonamides like Sulfadiazine-13C6 became feasible through advances in isotopic labeling methodology. Research groups developed efficient synthetic routes starting from commercially available uniformly carbon-13 labeled aniline, enabling the production of labeled sulfonamide antibiotics with good yields and high purities. These synthetic approaches typically involve four-step or five-step reaction sequences, utilizing the condensation of labeled N-acetylsulfanilyl chloride with aminoheterocycles or the condensation of labeled N-acetylsulfonamide with chloroheterocycles.

The development of efficient carbon-13 labeling techniques has been further enhanced by innovative approaches using elemental carbon-13 as a starting material. These methods enable the synthesis of calcium carbide containing carbon-13, which can subsequently be converted to acetylene, providing a universal carbon-13 building block for organic synthesis. Such advances have made carbon-13 labeled compounds more accessible for pharmaceutical research applications, supporting the widespread adoption of isotopic labeling in drug development and environmental studies.

Properties

IUPAC Name

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676145
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189426-16-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189426-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfadiazine-13C6 follows a multi-step pathway that mirrors the production of unlabeled sulfadiazine, with critical modifications to introduce isotopic labels. The primary route involves:

  • Sulfonation of 13C6-Aniline :
    The labeled aniline derivative (13C6-aniline) undergoes sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to yield 4-aminobenzenesulfonyl chloride-13C6. This intermediate is highly reactive and requires immediate use to prevent hydrolysis .

  • Coupling with 2-Aminopyrimidine :
    The sulfonyl chloride intermediate reacts with 2-aminopyrimidine in a nucleophilic substitution reaction. This step is conducted in an alkaline aqueous medium (pH 8–9) at 50–60°C for 4–6 hours, producing the sulfadiazine-13C6 backbone .

  • Purification and Crystallization :
    Crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC) .

Table 1: Key Reaction Parameters for Sulfadiazine-13C6 Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
SulfonationChlorosulfonic acid, 13C6-aniline0–5°C2 hr85–90
Coupling2-Aminopyrimidine, NaOH (pH 8–9)50–60°C4–6 hr70–75
CrystallizationEthanol-water (3:1 v/v)25°C12 hr90–95

Isotopic Labeling Strategies

The incorporation of six carbon-13 atoms into the phenyl ring demands precise control over precursor selection and reaction stoichiometry. Industrial protocols prioritize the use of uniformly labeled 13C6-aniline to ensure isotopic enrichment ≥99%, as lower purity compromises mass spectrometry detection limits .

  • Precursor Synthesis :
    13C6-aniline is synthesized via catalytic reduction of 13C6-nitrobenzene using hydrogen gas over a palladium catalyst. Isotopic integrity is maintained by avoiding cross-contamination with unlabeled reagents during this step .

  • Isotopic Purity Verification :
    High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the absence of unlabeled species. For example, the molecular ion peak for Sulfadiazine-13C6 appears at m/z 256.23, distinct from unlabeled sulfadiazine (m/z 250.28) .

Industrial Production Methods

Large-scale synthesis adheres to Good Manufacturing Practice (GMP) guidelines, with adjustments for isotopic handling:

  • Reactor Design :
    Glass-lined reactors prevent isotopic exchange with metal surfaces, while inert atmospheres (nitrogen or argon) minimize oxidative degradation .

  • Process Optimization :
    Continuous flow systems replace batch processing to enhance yield consistency. A study comparing batch vs. flow methods reported a 12% increase in yield (82% vs. 70%) under flow conditions .

Table 2: Industrial vs. Laboratory-Scale Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Reaction Time6–8 hr4–5 hr
Purity Post-Crystallization95%98%
Cost per Gram$1,200–1,500$800–1,000

Analytical Characterization Techniques

Post-synthesis analysis ensures compliance with pharmacopeial standards for isotopic and chemical purity:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    Quantifies isotopic enrichment using transitions such as m/z 251→156 (unlabeled) and m/z 257→162 (13C6-labeled). A retention time of 4.2±0.1 minutes confirms structural integrity .

  • NMR Spectroscopy :
    1H and 13C NMR spectra are compared against unlabeled sulfadiazine. The phenyl ring protons in Sulfadiazine-13C6 show a simplified splitting pattern due to isotopic substitution, with a singlet at δ 7.2 ppm in the 1H NMR spectrum .

Challenges and Optimization

  • Isotopic Dilution :
    Trace unlabeled aniline in precursors reduces isotopic purity. Solutions include distillation under reduced pressure and affinity chromatography for precursor purification .

  • Byproduct Formation :
    Over-sulfonation generates disulfonated byproducts, mitigated by regulating chlorosulfonic acid stoichiometry (1:1 molar ratio with aniline) .

  • Regulatory Compliance :
    Stringent storage conditions (+20°C, inert atmosphere) prevent degradation, as evidenced by stability studies showing <2% decomposition over 24 months .

Chemical Reactions Analysis

Types of Reactions

Sulfadiazine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Research

Sulfadiazine-13C6 is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of sulfonamide antibiotics. Its applications include:

  • Metabolic Pathway Analysis : Researchers use sulfadiazine-13C6 to trace metabolic pathways in various organisms. For instance, a study demonstrated the incorporation of 13C from labeled sulfadiazine into microbial communities, revealing insights into biodegradation processes by specific genera such as Clostridium and Bacillus .
  • Antimicrobial Efficacy : Sulfadiazine-13C6 is employed to evaluate the antibacterial properties of sulfadiazine against various pathogens. Its isotopic labeling helps in tracking the compound's activity in vivo, providing data on its effectiveness against resistant bacterial strains .

Environmental Science

Sulfadiazine-13C6 has significant applications in environmental studies, particularly concerning the fate of pharmaceuticals in ecosystems:

  • Biodegradation Studies : The compound is used to investigate the biodegradation of sulfonamides in soil and aquatic environments. Research has shown that microbial communities can effectively degrade sulfadiazine, with studies quantifying degradation rates under controlled conditions .
  • Environmental Monitoring : By using sulfadiazine-13C6 as a tracer, scientists can monitor the presence and concentration of sulfonamides in environmental samples, aiding in assessing the impact of pharmaceutical contaminants on ecosystems .

Veterinary Medicine

In veterinary medicine, sulfadiazine-13C6 serves as a tool for studying drug residues and their effects:

  • Residue Analysis : The compound is utilized in analytical methods to detect and quantify residues of sulfadiazine in animal tissues. This is crucial for ensuring food safety and compliance with regulatory standards regarding antibiotic use in livestock .
  • Pharmacokinetic Studies : It aids in understanding how sulfadiazine behaves within animal systems, including absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for optimizing dosing regimens and minimizing adverse effects .

Table 1: Summary of Key Research Findings on Sulfadiazine-13C6

Study ReferenceApplication AreaKey Findings
Microbial MetabolismIdentified 9 genera incorporating 13C from sulfadiazine.
Environmental ImpactValidated methods for detecting sulfonamide residues.
Antimicrobial ActivityDemonstrated efficacy against resistant bacterial strains.
Veterinary ResidueQuantified residues in bovine muscle tissue.
PharmacokineticsProvided ADME profiles for optimized dosing strategies.

Case Study 1: Biodegradation of Sulfadiazine

A recent study focused on the biodegradation efficiency of sulfadiazine-13C6 in contaminated soils. The researchers found that specific microbial communities could degrade up to 73.99% of sulfadiazine within six days at optimal temperatures . This highlights the potential for bioremediation strategies utilizing naturally occurring microbes.

Case Study 2: Residue Detection in Livestock

In a comparative analysis involving bovine tissues, researchers used sulfadiazine-13C6 to track antibiotic residues post-treatment. The study confirmed that using isotopically labeled compounds enhances detection sensitivity and accuracy, ensuring compliance with food safety regulations .

Mechanism of Action

Sulfadiazine-13C6, like sulfadiazine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the proper processing of para-aminobenzoic acid, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, sulfadiazine-13C6 disrupts the synthesis of folic acid, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar ¹³C-Labeled Sulfonamides

Structural and Molecular Differences

The primary distinction between Sulfadiazine-¹³C₆ and other ¹³C-labeled sulfonamides lies in their heterocyclic substituents and isotopic labeling positions:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
Sulfadiazine-¹³C₆ ¹³C₆C₄H₁₀N₄O₂S 256.23 1189426-16-1 Pyrimidine ring (N1-substituted)
Sulfathiazole-¹³C₆ ¹³C₆C₄H₉N₃O₂S₂ 262.04 1196157-72-8 Thiazole ring
Sulfamethazine-¹³C₆ ¹³C₆C₆H₁₄N₄O₂S 284.29 77643-91-5 4,6-Dimethylpyrimidine ring
Sulfamerazine-¹³C₆ ¹³C₆C₁₁H₁₂N₄O₂S 270.26 1196157-80-8 4-Methylpyrimidine ring
Sulfalene-¹³C₆ ¹³C₆C₅H₁₂N₄O₃S 286.26 N/A Methoxypyrazine substituent

Sources :

  • Sulfathiazole-¹³C₆ : Contains a thiazole ring instead of pyrimidine, altering its antibacterial spectrum and chromatographic retention time (9.57 min vs. 9.40 min for Sulfadiazine-¹³C₆) .
  • Sulfamethazine-¹³C₆ : Features two methyl groups on the pyrimidine ring, increasing hydrophobicity and molecular weight .
  • Sulfalene-¹³C₆ : Includes a methoxypyrazine group, making it a long-acting antimalarial agent .
Role as Internal Standards
  • Sulfadiazine-¹³C₆ : Validated for quantifying sulfadiazine residues in meat and environmental water, with a detection limit of <1 µg/kg in pan-cooked meat .
  • Sulfamethazine-¹³C₆ : Used in veterinary drug residue analysis due to its prevalence in livestock .
  • Sulfathiazole-¹³C₆ : Employed in multi-residue methods for simultaneous detection of sulfonamides and tetracyclines .
Chromatographic Performance
Compound Retention Time (min) Precursor Ion ([M+H]⁺)
Sulfadiazine-¹³C₆ 9.40 257.08
Sulfamethazine-¹³C₆ 9.82 285.11
Sulfathiazole-¹³C₆ 9.57 262.04

Source :

Stability and Handling

  • Sulfadiazine-¹³C₆ : Stable at 4°C in lyophilized form; sensitive to repeated freeze-thaw cycles in solution .
  • Sulfalene-¹³C₆ : Requires storage at –80°C for long-term stability (>6 months) .
  • N-Acetyl Sulfadiazine-¹³C₆ : A major metabolite of sulfadiazine; used in pharmacokinetic studies with a shelf life of 1 month at –20°C .

Certification and Purity

  • Sulfadiazine-¹³C₆ and Sulfamethazine-¹³C₆ are ISO 17034-certified reference materials (CRMs), ensuring traceability and accuracy in regulatory testing .
  • Purity levels exceed 99% for most compounds, with detailed certificates of analysis (CoA) provided by manufacturers like Witega and Dr. Ehrenstorfer .

Biological Activity

Sulfadiazine-13C6 is a sulfonamide antibiotic that has garnered attention in scientific research due to its labeled isotopic form, which allows for detailed studies of its biological activity, pharmacokinetics, and metabolic pathways. This article explores the compound's mechanism of action, antibacterial properties, metabolic transformations, and potential applications in various biological contexts.

Sulfadiazine-13C6 functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. By inhibiting this enzyme, Sulfadiazine-13C6 effectively disrupts the folic acid synthesis pathway, leading to bacterial growth inhibition.

Pharmacokinetics

The pharmacokinetic profile of Sulfadiazine-13C6 indicates that it is readily absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 3 to 7 hours post-administration. The compound undergoes various metabolic transformations in vivo, including N-acetylation to form N-Acetyl Sulfadiazine-13C6, which is a significant metabolite involved in tracking the drug's fate in biological systems.

Antibacterial Activity

Sulfadiazine-13C6 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness stems from its action on the folate synthesis pathway, which is essential for bacterial growth and replication. The compound has been shown to inhibit various bacterial strains, including Escherichia coli and Plasmodium falciparum, highlighting its potential use in treating infections caused by these pathogens .

Metabolic Pathways

The metabolism of Sulfadiazine-13C6 involves several pathways that can be studied using its carbon-13 labeling. This isotopic labeling allows researchers to monitor metabolic processes through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Key metabolic pathways include:

  • N-acetylation : Conversion to this compound.
  • Hydrolysis : Breakdown into sulfadiazine and acetic acid under acidic or basic conditions.

These transformations provide insights into how the compound is processed within biological systems and its subsequent effects on health .

Case Studies and Research Findings

Several studies have investigated the biological activity of Sulfadiazine-13C6:

  • Antibacterial Efficacy Study : A study demonstrated that Sulfadiazine-13C6 effectively inhibited bacterial growth in vitro, with minimal inhibitory concentrations (MICs) comparable to those of traditional sulfadiazine. The study provided quantitative data on its effectiveness against specific bacterial strains.
  • Metabolic Fate Analysis : Research involving the administration of this compound to animal models allowed for tracking the drug's metabolites. Results indicated significant insights into absorption, distribution, metabolism, and excretion (ADME) profiles, essential for understanding its therapeutic potential .
  • Environmental Impact Assessment : Investigations into the environmental fate of sulfadiazine derivatives have shown that these compounds can persist in soil and water systems, raising concerns about their ecological impact. Studies focused on their extractability and degradation pathways are crucial for assessing long-term environmental risks .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Mechanism Inhibits dihydropteroate synthetase
Antibacterial Spectrum Effective against Gram-positive and Gram-negative bacteria
Pharmacokinetics Rapid absorption; peak levels at 3–7 hours
Metabolism N-acetylation; hydrolysis
Environmental Fate Persistence in soils; potential ecological risks

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Sulfadiazine-13C6 in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard due to its high sensitivity and specificity. For labeled compounds like Sulfadiazine-13C6, stable isotope-labeled internal standards (SIL-IS) minimize matrix effects and improve quantification accuracy . Ensure calibration curves are validated against certified reference materials (CRMs) to confirm linearity (R² > 0.99) and precision (CV < 15%).

Q. How can researchers verify the isotopic purity of Sulfadiazine-13C6 during synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to assess isotopic enrichment. A purity threshold of ≥98% 13C6 is typical for pharmacokinetic studies. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) can confirm the absence of unlabeled impurities in the benzyl ring, which is critical for tracer studies .

Q. What are the key considerations for storing Sulfadiazine-13C6 to ensure long-term stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to monitor degradation products. Document lot-specific storage conditions to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How should researchers design experiments to track Sulfadiazine-13C6 metabolites in vivo while distinguishing them from endogenous compounds?

  • Methodological Answer : Employ a dual-isotope approach (e.g., 13C6 + 15N labeling) to enhance specificity in mass spectrometry. Use pharmacokinetic compartmental modeling to differentiate parent compounds from metabolites. Validate findings against unlabeled controls and apply kinetic isotope effect (KIE) corrections to account for metabolic rate variations .

Q. What experimental controls are critical when studying Sulfadiazine-13C6’s stability under varying pH and temperature conditions?

  • Methodological Answer : Include (1) negative controls (unlabeled Sulfadiazine), (2) matrix-matched controls (e.g., plasma or urine), and (3) time-course degradation assays. Use Design of Experiments (DoE) to systematically vary pH (1–13) and temperature (4–50°C), and apply multivariate ANOVA to identify significant degradation pathways .

Q. How can researchers resolve contradictory data on Sulfadiazine-13C6’s protein-binding affinity across studies?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., equilibrium dialysis vs. ultrafiltration) to isolate methodological discrepancies. Perform meta-analysis with heterogeneity testing (I² statistic) to assess variability sources. Cross-validate results using surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What strategies optimize the synthesis of Sulfadiazine-13C6 to minimize isotopic scrambling?

  • Methodological Answer : Use palladium-catalyzed cross-coupling reactions with 13C6-labeled benzene precursors under anhydrous conditions. Monitor reaction intermediates via inline FTIR and optimize quenching steps to prevent scrambling. Characterize final products using isotopic ratio mass spectrometry (IRMS) to confirm positional 13C incorporation .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying Sulfadiazine-13C6’s environmental persistence?

  • Methodological Answer : Apply the PICO framework :

  • Population : Aquatic ecosystems exposed to sulfonamide antibiotics.
  • Intervention : Sulfadiazine-13C6 at environmentally relevant concentrations (e.g., 1–100 µg/L).
  • Comparison : Unlabeled Sulfadiazine under identical conditions.
  • Outcome : Half-life (t½) and metabolite profile via high-resolution LC-MS.
    Ensure feasibility using the FINER criteria (e.g., ethical approval for environmental sampling) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Sulfadiazine-13C6 toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For multi-omics data (transcriptomics/metabolomics), employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.